N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide
Description
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE is a chemical compound that belongs to the class of amides This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a phenyl group via a carbonyl linkage
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)16-14-9-5-4-8-13(14)15(19)17-10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,16,18) |
InChI Key |
GPOCVYDXFZJUSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE typically involves the reaction of 2-(1-azepanylcarbonyl)benzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The process typically includes steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane ring can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties, making it a candidate for the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets in the body. The compound is known to bind to neuronal voltage-sensitive sodium channels, inhibiting their activity and thereby exerting anticonvulsant effects. Additionally, it may modulate the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
N~1~-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE can be compared with other similar compounds such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar in structure but contains a piperazine ring instead of an azepane ring.
N-(2-phenylethyl)acetamide: Lacks the azepane ring and has a simpler structure.
N-(2-benzylphenyl)acetamide: Contains a benzyl group instead of an azepane ring.
The uniqueness of N1-[2-(1-AZEPANYLCARBONYL)PHENYL]ACETAMIDE lies in its azepane ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
